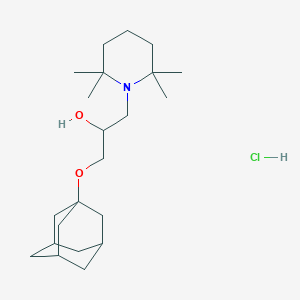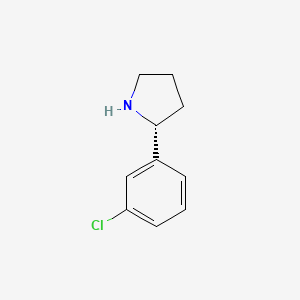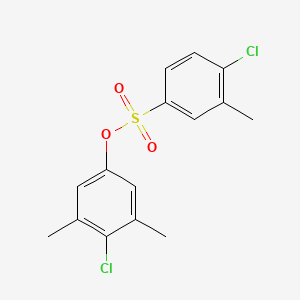
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate is a chemical compound with significant applications in various fields. It is known for its unique structural properties, which make it useful in both industrial and research settings. This compound is characterized by the presence of chloro and methyl groups attached to a phenyl ring, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives, such as amines or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
作用機序
The mechanism of action of (4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound may also disrupt cellular processes by altering membrane permeability or interfering with signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antiseptic properties and used in disinfectants.
4-Chloro-3-methylbenzenesulfonyl chloride: Used as a reagent in organic synthesis for introducing sulfonate groups.
Uniqueness
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in both research and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-8-13(4-5-14(9)16)21(18,19)20-12-6-10(2)15(17)11(3)7-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMYLYOTGGMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
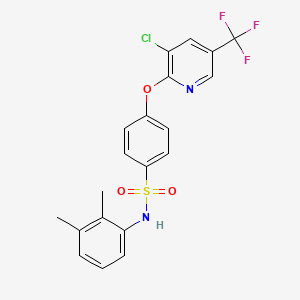
![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)
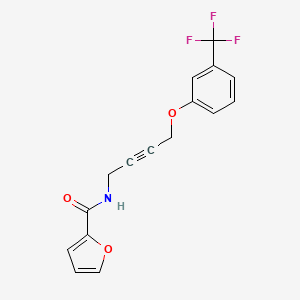
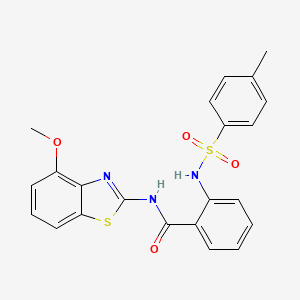
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)
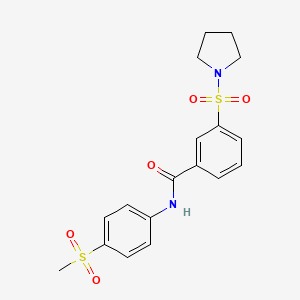
![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)
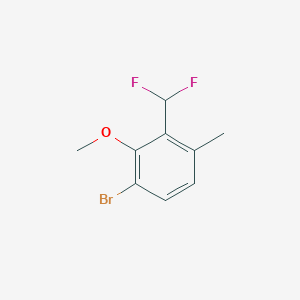
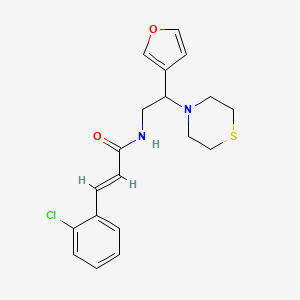
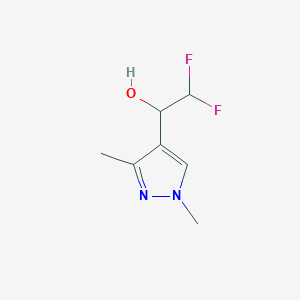
![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)
